N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
CAS No.:
Cat. No.: VC13463758
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27N3 |
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Molecular Weight | 225.37 g/mol |
IUPAC Name | 2-N-(2-aminoethyl)-2-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,2-diamine |
Standard InChI | InChI=1S/C13H27N3/c1-15(2)12-5-3-4-6-13(12)16(10-9-14)11-7-8-11/h11-13H,3-10,14H2,1-2H3 |
Standard InChI Key | VFPRPBYSHOJXEH-UHFFFAOYSA-N |
SMILES | CN(C)C1CCCCC1N(CCN)C2CC2 |
Canonical SMILES | CN(C)C1CCCCC1N(CCN)C2CC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine, with a canonical SMILES string of CN(C)C1CCC(CC1)N(CCN)C2CC2
. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 225.37 g/mol | |
Density | 0.902 g/mL at 25°C | |
Boiling Point | 186.8 ± 8.0°C at 760 mmHg | |
Flash Point | 60.2 ± 10.2°C | |
Vapour Pressure | 0.7 ± 0.4 mmHg at 25°C |
The cyclopropyl group introduces ring strain, enhancing reactivity, while the dimethylamino groups contribute to ligand stability in metal complexes .
Synthesis and Retrosynthetic Pathways
Synthetic Routes
The compound is synthesized via a three-step process:
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Ring-Opening Reaction: Cyclohexene oxide reacts with aqueous methylamine to form trans-2-(methylamino)cyclohexanol .
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Mitsunobu Reaction: The intermediate undergoes Mitsunobu conditions to yield 7-methyl-7-azabicyclo[4.1.0]heptane .
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Ring-Opening with Methylamine: The bicyclic intermediate reacts with methylamine at 110°C to produce the target compound .
Retrosynthetic Analysis
Applications in Catalysis and Organic Synthesis
Role in Copper-Catalyzed Coupling Reactions
The compound serves as a ligand in Cu(I)-mediated C–N bond-forming reactions, enabling:
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N-Arylation of Indoles: Facilitates coupling of aryl halides with indoles to form N-aryl derivatives .
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Vinylsulfoximine Synthesis: Couples NH-sulfoximes with vinyl bromides .
Comparative Efficacy with Analogues
Compared to N,N’-Dimethylcyclohexane-1,2-diamine (CAS: 68173-05-7), the cyclopropyl moiety in this compound enhances steric bulk, improving catalytic activity in hindered substrates .
Physicochemical and Spectroscopic Data
Spectral Signatures
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IR Spectroscopy: N–H stretches at 3300–3500 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .
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NMR (CDCl₃):
Comparative Analysis with Structural Analogues
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